N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring, a tetrahydrothiophene moiety, and an isonicotinamide group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds:
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Step 1: Synthesis of Pyridin-3-ylmethyl Bromide
Reagents: Pyridine, Bromomethane
Conditions: Reflux in anhydrous conditions
Reaction: Pyridine reacts with bromomethane to form pyridin-3-ylmethyl bromide.
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Step 2: Preparation of Tetrahydrothiophen-3-yl Alcohol
Reagents: Tetrahydrothiophene, Sodium borohydride
Conditions: Reduction under mild conditions
Reaction: Tetrahydrothiophene is reduced to tetrahydrothiophen-3-yl alcohol.
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Step 3: Formation of this compound
Reagents: Pyridin-3-ylmethyl bromide, Tetrahydrothiophen-3-yl alcohol, Isonicotinic acid, Coupling agents (e.g., EDC, HOBt)
Conditions: Coupling reaction under anhydrous conditions
Reaction: The intermediate compounds are coupled to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation:
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the tetrahydrothiophene moiety.
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Reduction:
Reagents: Reducing agents such as lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced forms of the pyridine or isonicotinamide groups.
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Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent.
Products: Substituted derivatives on the pyridine or isonicotinamide rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Agents: EDC, HOBt for amide bond formation.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- N-(pyridin-4-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-2-yl)oxy)isonicotinamide
Uniqueness
N-(pyridin-3-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(19-10-12-2-1-5-17-9-12)13-3-6-18-15(8-13)21-14-4-7-22-11-14/h1-3,5-6,8-9,14H,4,7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBANPKBAYLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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